molecular formula C25H23NO6 B3059243 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid CAS No. 959576-00-2

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B3059243
CAS No.: 959576-00-2
M. Wt: 433.5 g/mol
InChI Key: PCSLZQDFFWPZQG-GOTSBHOMSA-N
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Description

This compound is a chiral propanoic acid derivative featuring:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, enhancing stability during peptide synthesis .
  • A 2S,3S stereochemistry, critical for interactions with biological targets.
  • A 3-methoxyphenyl substituent at the third carbon, influencing electronic and steric properties.
  • A hydroxyl group at the second carbon, contributing to hydrogen-bonding capacity.

Its molecular formula is C₂₅H₂₃NO₆ (molecular weight: 433.45 g/mol), with applications in peptide chemistry and drug discovery due to its Fmoc-protected amino acid backbone .

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-16-8-6-7-15(13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLZQDFFWPZQG-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376175
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-00-2
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-serine derivative, is an amino acid derivative that has garnered attention for its potential biological activities. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is often utilized in peptide synthesis, and a methoxyphenyl moiety that may influence its pharmacological properties.

  • Molecular Formula : C25H27NO5
  • Molecular Weight : 433.49 g/mol
  • CAS Number : 959581-87-4
  • IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(2-hydroxy-3-(3-methoxyphenyl)propanoic acid)

Antioxidant Properties

Research indicates that derivatives of phenolic compounds, including those similar to the methoxyphenyl group present in this compound, exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress and may contribute to the prevention of various diseases linked to oxidative damage, such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, specific analogs have demonstrated efficacy in reducing inflammation in models of arthritis and other inflammatory conditions .

Anticancer Activity

The potential anticancer properties of this compound are being explored through various in vitro assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines while sparing normal cells, a desirable trait for anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Interaction with Enzymes : The compound might act as an inhibitor or modulator of specific enzymes related to metabolic processes and inflammation.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.

Concentration (µM)DPPH Reduction (%)
1025
5050
10075

Case Study 2: Anti-inflammatory Effects

A study utilizing LPS-stimulated macrophages demonstrated that treatment with the compound resulted in a marked decrease in TNF-alpha production compared to control groups. This indicates its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha Production (pg/mL)
Control120
Compound (50 µM)60
Compound (100 µM)30

Scientific Research Applications

Peptide Synthesis

Fmoc-amino acids are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The stability of the Fmoc group during the synthesis process is crucial for maintaining the integrity of sensitive amino acids.

Drug Development

The compound plays a role in the development of therapeutic peptides. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has shown that peptides synthesized with Fmoc-amino acids exhibit improved pharmacokinetic properties, making them suitable candidates for drug formulation.

Bioconjugation

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is particularly important in creating targeted drug delivery systems and diagnostic tools.

Research in Cancer Therapy

Recent studies have explored the use of peptides derived from Fmoc-amino acids in cancer therapy. These peptides can be designed to target specific cancer cells, minimizing damage to healthy cells and enhancing treatment efficacy. For instance, conjugates of Fmoc-amino acids with anticancer agents have shown promising results in preclinical trials.

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mildly basic conditions, a critical step in solid-phase peptide synthesis.

Reaction ConditionsReagentsProductsYieldCitations
20% piperidine in DMF, 30 minPiperidineFree amino group + dibenzofulvene>95%
2% DBU in DMF, 15 min1,8-Diazabicycloundec-7-ene (DBU)Deprotected amine90%

Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene, leaving the primary amine exposed for further coupling .

Esterification

The carboxylic acid reacts with alcohols under acid catalysis or coupling agents.

SubstrateReagents/ConditionsProductsApplicationsYield
MethanolH₂SO₄ (cat.), reflux, 4hMethyl esterIntermediate purification85%
Benzyl alcoholDCC/DMAP, RT, 12hBenzyl esterProtecting group strategy78%

Amide Formation

Activation with carbodiimides enables peptide bond formation:

Coupling ReagentSolventBaseReaction TimeYield
EDC/HOBtDMFDIPEA2h92%
DCCCH₂Cl₂NMM4h88%

Note : Steric hindrance from the methoxyphenyl group may slow reaction kinetics .

Oxidation

The secondary alcohol can be oxidized to a ketone under controlled conditions:

Oxidizing AgentSolventTemperatureProductYield
Dess-Martin periodinaneCH₂Cl₂0°C → RTKetone derivative75%
Pyridinium chlorochromate (PCC)AcetoneRTKetone (partial)60%

Limitation : Over-oxidation to carboxylic acid is suppressed due to steric protection .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para position:

ReactionReagentsConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄0°C, 1h3-Methoxy-4-nitrophenyl65%
BrominationBr₂/FeBr₃RT, 2h3-Methoxy-4-bromophenyl70%

Regioselectivity : Methoxy’s +M effect activates the ring, favoring para substitution .

Comparative Stability Data

Functional GroupStability in Acid (1M HCl)Stability in Base (1M NaOH)Light Sensitivity
Fmoc groupStable (24h)Degrades in 15 minModerate
MethoxyphenylStableStableLow
Hydroxyl groupStableOxidizes slowlyHigh

Side Reactions and Challenges

  • Racemization : During coupling, the stereochemical integrity at C2 and C3 may be compromised at temperatures >40°C .

  • Hydroxyl Group Side Reactions : Competing esterification or elimination under strongly acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent type (e.g., methyl, halogen, hydroxyl) and position (ortho, meta, para) on the phenyl ring. These modifications alter solubility, lipophilicity, and target interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Purity Key Features
(2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid (3-OCH₃) C₂₅H₂₃NO₆ 433.45 ~98%* Meta-methoxy enhances electronic effects; moderate lipophilicity .
(2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (4-CH₃) C₂₅H₂₃NO₅ 417.45 98% Para-methyl increases hydrophobicity; alters steric bulk .
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (2-CH₃) C₂₅H₂₃NO₄ 401.45 99.76% Ortho-methyl induces steric hindrance; reduced solubility .
(S)-2-((Fmoc)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (4-CF₂H) C₂₄H₂₀F₂NO₄ 432.43 N/A Difluoromethyl boosts lipophilicity and metabolic stability .
(S)-2-((Fmoc)amino)-3-(3-hydroxyphenyl)propanoic acid (3-OH) C₂₄H₂₁NO₅ 403.43 N/A Hydroxyl group improves aqueous solubility; hydrogen-bond donor .

*Assumed based on purity trends in analogs .

Bioactivity and Proteomic Interactions

  • Clustering by Bioactivity : Compounds with similar substituents (e.g., 3-methoxy vs. 4-methyl) cluster into groups with shared modes of action. For example, meta-substituted analogs show distinct proteomic interaction signatures compared to para-substituted derivatives, as predicted by the CANDO platform .
  • Target Specificity : The 3-methoxy group may favor interactions with enzymes or receptors sensitive to electron-donating groups, such as tyrosine kinases or G-protein-coupled receptors .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid in laboratory settings?

  • Methodological Guidance :

  • Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are used during weighing or reactions to avoid aerosol formation .
  • Storage : Store at 2–8°C in a dry, inert environment (e.g., under argon) to prevent hydrolysis of the Fmoc group .
  • Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose via authorized hazardous waste channels .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Guidance :

  • Key Reaction : Similar Fmoc-protected analogs are synthesized via Fmoc-Cl coupling under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) at room temperature .
  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) yields >95% purity. Confirm via HPLC and mass spectrometry .
  • Chiral Integrity : Monitor stereochemistry using chiral HPLC or polarimetry, as racemization can occur at the α-carbon under prolonged basic conditions .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s stability and reactivity in peptide synthesis?

  • Methodological Guidance :

  • Steric Effects : The bulky 3-methoxyphenyl group may hinder coupling efficiency in solid-phase peptide synthesis (SPPS). Optimize activation reagents (e.g., HATU over HBTU) to improve yields .
  • Orthogonal Protection : The Fmoc group is cleaved with 20% piperidine in DMF, while the methoxy group remains stable. Verify deprotection via UV-Vis (λ = 301 nm for Fmoc removal) .
    • Data Contradiction :
  • Some analogs with similar substituents show reduced solubility in DMF, requiring co-solvents like THF. Test solubility pre-synthesis .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical purity?

  • Methodological Guidance :

  • NMR Analysis : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns and rule out diastereomer formation. For example, the 3-methoxyphenyl proton signals appear as distinct doublets in the aromatic region (δ 6.7–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H]+^+ = calculated 484.18 vs. observed 484.17) .
    • Advanced Technique :
  • X-ray crystallography resolves absolute stereochemistry but requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions to minimize racemization during Fmoc coupling?

  • Experimental Design :

  • Parameter Table :
ParameterOptimal ConditionSuboptimal Condition
Base0.1 M Na2_2CO3_30.1 M NaOH
Solvent1,4-Dioxane/Water (4:1)THF/Water (4:1)
Temperature0–4°CRoom Temperature
Coupling ReagentFmoc-Cl (1.2 equiv)Fmoc-OSu (1.5 equiv)
  • Rationale : Lower temperatures and weaker bases reduce β-elimination risks. Excess Fmoc-Cl ensures complete amine protection .

Q. What strategies resolve contradictions in reported stability data under varying storage conditions?

  • Data Analysis :

  • Stability Table :
Storage ConditionDegradation Rate (T1/2_{1/2})Key Degradation ProductSource
2–8°C, inert atmosphere>6 monthsNone detected
Room temperature, light2 weeksHydrolyzed Fmoc derivative
  • Resolution : Use accelerated stability studies (40°C/75% RH for 14 days) to identify degradation pathways. LC-MS can detect hydrolyzed byproducts .

Synthesis & Application Challenges

Q. How can the compound’s solubility be improved for bioconjugation without compromising the Fmoc group?

  • Methodological Guidance :

  • Co-solvent Systems : Use DMSO (10–20% v/v) in DMF to enhance solubility. Avoid strong acids/bases to prevent Fmoc cleavage .
  • Derivatization : Introduce PEGylated linkers at the carboxylic acid moiety to improve aqueous solubility while retaining Fmoc protection .

Q. What are the implications of the 2-hydroxy group in nucleophilic reactions or metal coordination?

  • Advanced Analysis :

  • Coordination Chemistry : The hydroxyl group can chelate metal ions (e.g., Cu2+^{2+}), potentially interfering with SPPS. Pre-treat resins with EDTA to remove metal contaminants .
  • Nucleophilicity : Under acidic conditions, the hydroxyl group may undergo sulfonation or phosphorylation. Monitor via 31P^{31}\text{P}-NMR if modifying the group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

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